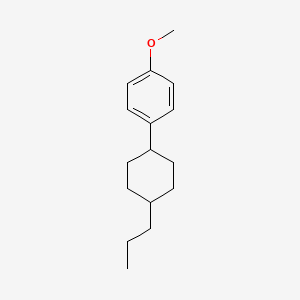

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQZBFHDPNORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343514 | |

| Record name | 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-32-5 | |

| Record name | 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-methoxy-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene (CAS No. 81936-32-5), a molecule of significant interest in materials science, particularly in the field of liquid crystals.[1][2] The document details a multi-step synthesis beginning from commercially available precursors, explains the mechanistic rationale behind each transformation, and provides step-by-step experimental protocols. Furthermore, it outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to verify the structure, purity, and stereochemistry of the final product. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex organic molecules.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The molecular architecture of this compound consists of two primary structural motifs: a 4-methoxyphenyl (anisole) unit and a trans-4-n-propylcyclohexyl unit. The most logical and convergent synthetic strategy involves the formation of the carbon-carbon bond connecting these two rings. Our retrosynthetic analysis identifies a Grignard reaction between a 4-methoxyphenyl organometallic species and a 4-n-propylcyclohexanone precursor as the key bond-forming step. This approach is advantageous as it allows for the construction of the complex carbon skeleton from simpler, more accessible building blocks.

The subsequent steps—dehydration of the resultant tertiary alcohol followed by stereoselective catalytic hydrogenation—are well-established transformations that provide a high degree of control over the final molecular structure.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

The synthesis is presented as a four-part process, commencing with the preparation of the key cyclohexanone intermediate.

Part A: Synthesis of the Key Intermediate: 4-n-Propylcyclohexanone

The synthesis of the required ketone is achieved through the high-pressure catalytic hydrogenation of commercially available 4-n-propylphenol. This transformation reduces the aromatic ring to a cyclohexane ring, which subsequently undergoes keto-enol tautomerism and oxidation under the reaction conditions to yield the desired cyclohexanone.

Protocol: Catalytic Hydrogenation of 4-n-Propylphenol

-

Reactor Setup: A high-pressure batch reactor (e.g., Parr hydrogenator) is charged with 4-n-propylphenol (1.0 eq), a hydrogenation catalyst such as 5% Rhodium on alumina (Rh/Al₂O₃, ~5 mol%), and a suitable solvent like water or ethanol.[3]

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: The vessel is pressurized with hydrogen gas (H₂) to approximately 5-10 MPa.

-

Reaction: The mixture is heated to 120-150°C with vigorous stirring. The reaction progress is monitored by observing the cessation of hydrogen uptake.

-

Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 4-n-propylcyclohexanone.

Part B: Preparation of the Grignard Reagent: 4-Methoxyphenylmagnesium Bromide

This is a standard organometallic preparation that must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Protocol: Grignard Reagent Formation

-

Apparatus: A three-necked round-bottom flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried before use.

-

Initiation: The flask is charged with magnesium turnings (1.2 eq) and a small crystal of iodine (to activate the magnesium surface). The apparatus is purged with dry nitrogen.

-

Reagent Addition: A solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel.[4][5] A gentle exotherm and the disappearance of the iodine color indicate the initiation of the reaction. The addition rate is controlled to maintain a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution of 4-methoxyphenylmagnesium bromide is used immediately in the next step.

Part C: C-C Bond Formation and Dehydration

This step involves the nucleophilic attack of the Grignard reagent on the 4-n-propylcyclohexanone, followed by an acid-catalyzed dehydration to form the cyclohexene intermediate.

Protocol: Grignard Addition and Elimination

-

Grignard Reaction: The solution of 4-n-propylcyclohexanone (0.95 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath).

-

Quenching: After stirring for 2-3 hours at room temperature, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude tertiary alcohol, 1-(4-methoxyphenyl)-4-propylcyclohexanol.

-

Dehydration: The crude alcohol is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid (PTSA) is added, and the mixture is heated to reflux using a Dean-Stark apparatus to remove the water formed during the elimination reaction.

-

Purification: Upon completion (monitored by TLC), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over Na₂SO₄, and concentrated. The resulting crude product, 1-(4-methoxyphenyl)-4-propylcyclohex-1-ene, is purified by column chromatography.

Part D: Final Stereoselective Hydrogenation

The final step establishes the desired trans stereochemistry of the propyl and methoxyphenyl substituents on the cyclohexane ring. Catalytic hydrogenation of the cyclohexene double bond occurs via syn-addition of hydrogen from the less sterically hindered face of the molecule. Thermodynamic equilibration can further favor the more stable trans isomer.

Protocol: Catalytic Hydrogenation

-

Reaction Setup: The purified cyclohexene intermediate from Part C is dissolved in ethanol or ethyl acetate in a flask suitable for hydrogenation. A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the atmosphere is replaced with hydrogen. The mixture is stirred vigorously at room temperature under a slight positive pressure of H₂ until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting oil is purified by column chromatography on silica gel to afford the final product, this compound, as a clear liquid.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive structural profile.

Caption: Workflow for the characterization of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the target molecule is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

| CAS Number | 81936-32-5 | [1] |

| Appearance | Colorless Liquid / Low Melting Solid | [7] |

| Boiling Point | 329.5°C at 760 mmHg | [7] |

| Density | 0.934 g/cm³ | [7] |

NMR Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The trans stereochemistry is confirmed by the presence of a broad triplet for the axial proton on C1 of the cyclohexane ring, which is coupled to both axial and equatorial protons on adjacent carbons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to OMe) | ~6.85 | d | 2H |

| Aromatic (meta to OMe) | ~7.15 | d | 2H |

| Methoxy (-OCH₃) | ~3.79 | s | 3H |

| Cyclohexyl (-CH-) Benzylic | ~2.45 | tt | 1H |

| Cyclohexyl (-CH₂) | 1.0 - 1.9 | m | 9H |

| Propyl (-CH₂-) | ~1.30 | m | 2H |

| Propyl (-CH₂-) | ~1.20 | m | 2H |

| Propyl (-CH₃) | ~0.90 | t | 3H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. The high resolution allows for the unambiguous assignment of all 16 carbons in the molecule.[8]

| Carbons | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-OMe) | ~158.0 |

| Aromatic (C-Cyclohexyl) | ~139.5 |

| Aromatic (CH, meta to OMe) | ~127.5 |

| Aromatic (CH, ortho to OMe) | ~113.8 |

| Methoxy (-OCH₃) | ~55.2 |

| Cyclohexyl (CH, benzylic) | ~44.0 |

| Cyclohexyl (CH, propyl-bearing) | ~37.0 |

| Cyclohexyl (CH₂) | 30.0 - 35.0 |

| Propyl (CH₂) | ~39.8, ~19.8 |

| Propyl (CH₃) | ~14.5 |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 232.1827 (calculated for C₁₆H₂₄O)[1]

-

Key Fragmentation Patterns: Common fragments would include the loss of the propyl group (M-43), and cleavage at the benzylic position to give fragments corresponding to the methoxyphenyl cation (m/z = 107) and the propylcyclohexyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 2960 - 2850 | Stretch |

| C=C (Aromatic) | 1610, 1510 | Ring Stretch |

| C-O (Aryl Ether) | 1250 (asymmetric), 1040 (symmetric) | Stretch |

| p-Disubstituted Benzene | 830 - 810 | Out-of-plane bend |

Conclusion

The synthetic route detailed in this guide, centered around a key Grignard reaction followed by dehydration and stereoselective hydrogenation, represents an efficient and reliable method for the preparation of this compound. The causality behind each experimental choice, from the selection of catalysts to the work-up procedures, is grounded in established principles of organic chemistry to maximize yield and purity. The described characterization workflow provides a self-validating system to ensure the final product meets the required structural and purity specifications for advanced research and development applications.

References

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link] [This is a general reference to a university chemistry department, specific lab manuals on this topic are common academic resources.]

-

Organic Chemistry Tube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]

-

Organic Chemistry Tube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

-

Docsity. (2022). Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590198, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Studylib. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Rochester. (n.d.). Birch Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Annamalai University. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]

-

ResearchGate. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 1-Methoxy-4-methylbenzene (FDB008791). Retrieved from [Link]

-

chemeurope.com. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Chem. (2023). Chemoselective (Hetero)Arene Electroreduction Enabled by Rapid Alternating Polarity. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Birch Reduction of Aromatic Rings. Retrieved from [Link]

-

National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Birch Reduction. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 1-Methoxy-4-propylbenzene (FDB010570). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of n-propylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

YouTube. (2023). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. Retrieved from [Link]

Sources

- 1. This compound | C16H24O | CID 590198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 4. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

physical and chemical properties of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

An In-Depth Technical Guide to 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Introduction

This compound is a significant organic compound, primarily recognized for its role as a liquid crystal monomer.[1][2][3] Its unique molecular architecture, featuring a rigid biphenyl-like core composed of a benzene ring and a cyclohexane ring, coupled with a flexible propyl tail and a polar methoxy group, imparts the characteristic properties required for liquid crystalline phases. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Understanding these fundamental characteristics is crucial for its application in the synthesis of advanced liquid crystal mixtures and other specialized materials.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific research. The following identifiers and structural representations define this compound.

| Identifier | Value | Source |

| CAS Number | 81936-32-5 | [4][5][6][7][8] |

| Molecular Formula | C₁₆H₂₄O | [1][2][8] |

| IUPAC Name | 1-methoxy-4-(4-propylcyclohexyl)benzene | [1][2] |

| Synonyms | trans-4-(4-Propylcyclohexyl)-1-methoxybenzene | [2] |

| InChI | InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3 | [1][2] |

| InChIKey | MDUQZBFHDPNORI-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)OC | [2] |

The molecule's structure is key to its function, particularly in forming liquid crystal phases. The diagram below illustrates the connectivity of the core structural components.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior under various conditions and are critical for predicting its suitability for specific applications.

Experimentally Determined & Predicted Properties

The following table summarizes key physical properties gathered from various chemical suppliers and databases. These values are essential for handling, storage, and process design.

| Property | Value | Unit | Notes |

| Molecular Weight | 232.36 | g/mol | [1][2][4][5] |

| Melting Point | 31 | °C | [2][6] |

| Boiling Point | 329.5 (at 760 mmHg) | °C | [2][5] |

| Density | 0.934 | g/cm³ | [2][5] |

| Flash Point | 160.4 | °C | [5][6] |

| Refractive Index | 1.496 | - | [5] |

| Purity | 98 - 99+ | % | [2][3][4][9] |

The melting point of 31°C indicates that this compound is a solid at standard room temperature but will melt into a liquid on a warm day. This transition is fundamental to its liquid crystal behavior.

Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's properties, which are particularly useful for screening and predictive modeling in drug discovery and materials science.

| Property | Value | Source |

| XLogP3 | 5.8 | [1][5] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | [1][5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Heavy Atom Count | 17 | [5] |

| Complexity | 198 | [1][5] |

The high XLogP3 value suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents. The low polar surface area is consistent with a molecule designed to interact through dispersion forces, a key characteristic for forming nematic liquid crystal phases.[10]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical compound.

Key Spectroscopic Data

-

Mass Spectrometry (MS): GC-MS data shows a top peak at m/z 147, with other significant peaks at 134 and 121 m/z.[1] This fragmentation pattern is a molecular fingerprint that can be used for identification.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available and is crucial for confirming the carbon skeleton of the molecule.[1]

-

Infrared Spectroscopy (IR): Vapor phase IR spectra are available, which help in identifying the functional groups present in the molecule.[1]

Exemplar Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes a self-validating system for the identification and purity assessment of the title compound. The causality behind this choice is that GC-MS is a robust and widely available technique that separates volatile compounds and provides structural information based on their mass-to-charge ratio.

Objective: To confirm the identity and assess the purity of a sample of this compound.

Methodology:

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as hexane or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the prepared sample into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 280°C) to ensure separation of the main component from any impurities.

-

-

MS Detection:

-

The column effluent is directed into a mass spectrometer operating in electron ionization (EI) mode.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Retention Time: The time at which the compound elutes from the GC column should be consistent for a given method.

-

Mass Spectrum: The obtained mass spectrum should be compared against a reference spectrum, such as the one from the NIST library, to confirm the fragmentation pattern.[1]

-

Purity Assessment: The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

-

Caption: Workflow for GC-MS analysis of the target compound.

Chemical Properties, Applications, and Safety

Core Application: Liquid Crystal Monomer

This compound is classified as a Phenylcyclohexane Type Liquid Crystal.[2] Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals.[10] This compound serves as an essential intermediate or component in liquid crystal mixtures used in displays (LCDs).[5][11][12]

The specific trans stereochemistry of the cyclohexyl ring and its linkage to the benzene ring creates a relatively linear and rigid molecular shape. This rigidity, combined with the flexible propyl chain and the polar methoxy group, allows the molecules to align in an ordered fashion upon melting, forming a nematic or other mesophases, which is the basis for their application in display technology.[10]

Safety and Handling

-

Hazard Statements: The compound is classified with the GHS hazard statement H413: "May cause long lasting harmful effects to aquatic life".[5]

-

Precautionary Statements: Recommended precautionary statements include P273 ("Avoid release to the environment") and P501 ("Dispose of contents/container in accordance with local regulations").[5]

-

Storage: It should be stored in a shaded, sealed, and dry place to maintain its stability and purity.[3]

Conclusion

This compound is a well-characterized compound with a specific set of physicochemical properties that make it highly suitable for applications in materials science, particularly as a liquid crystal monomer. Its defined molecular structure, thermal behavior, and spectroscopic profile provide the necessary foundation for its use in the rational design and synthesis of advanced materials. The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers working with this compound, enabling its effective and safe application in the laboratory and beyond.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:81936-32-5 | 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C16H24O | CID 590198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 3. dakenchem.com [dakenchem.com]

- 4. This compound [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. CAS#:81936-32-5 | 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | Chemsrc [chemsrc.com]

- 7. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | 81936-32-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1 [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

literature review on propylcyclohexylbenzene derivatives in liquid crystals

An In-depth Technical Guide to Propylcyclohexylbenzene Derivatives in Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylcyclohexylbenzene (PCH) derivatives are a cornerstone in the field of liquid crystal (LC) materials, pivotal to the advancement of liquid crystal display (LCD) technologies. Their unique molecular architecture, consisting of a flexible propyl chain, a saturated cyclohexyl ring, and an aromatic benzene ring, imparts a desirable combination of physical properties. This guide provides a comprehensive technical overview of PCH derivatives, delving into their synthesis, structure-property relationships, and the experimental methodologies used for their characterization. We will explore the causal links between molecular design and the resultant mesomorphic, optical, dielectric, and viscoelastic properties that make these compounds indispensable in modern display applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of advanced liquid crystal materials.

The Molecular Architecture of Propylcyclohexylbenzene Derivatives: A Foundation for Anisotropy

The quintessential structure of a propylcyclohexylbenzene (PCH) derivative features a 4-n-propylcyclohexyl group linked to a benzene ring, which is typically terminated by a polar group. This molecular design is a deliberate exercise in balancing rigidity and flexibility to induce and stabilize the liquid crystalline mesophase. The cyclohexyl ring provides a bulky, rigid core that contributes to the rod-like molecular shape, a prerequisite for the long-range orientational order characteristic of nematic liquid crystals.[1][2] The benzene ring extends this rigid core and introduces π-electron systems that influence the material's polarizability and, consequently, its optical and dielectric properties.

The n-propyl chain, an alkyl group, offers conformational flexibility. This flexibility is crucial in modulating the melting point and the clearing point (the temperature of the nematic-isotropic phase transition).[3][4] The choice of the terminal group on the benzene ring is a critical determinant of the dielectric anisotropy (Δε), a key parameter for electro-optical switching in LCDs.[5][6] For instance, a strongly polar cyano (-CN) group introduces a large dipole moment, leading to a high positive dielectric anisotropy.[7]

Synthesis of a Representative PCH Derivative: 4-(trans-4-n-Propylcyclohexyl)benzonitrile

The synthesis of PCH derivatives is a multi-step process that requires careful control of stereochemistry to obtain the desired trans-isomer of the cyclohexyl ring, which is more linear and conducive to forming a stable nematic phase.[8] Below is a representative synthetic protocol.

Experimental Protocol: Synthesis of 4-(trans-4-n-Propylcyclohexyl)benzonitrile

-

Grignard Reaction:

-

React 4-bromobenzonitrile with magnesium turnings in dry tetrahydrofuran (THF) to form the Grignard reagent, 4-cyanophenylmagnesium bromide.

-

In a separate flask, dissolve 4-n-propylcyclohexanone in dry THF.

-

Slowly add the Grignard reagent to the cyclohexanone solution at 0°C with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol.

-

-

Dehydration:

-

Dissolve the tertiary alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the cyclohexene intermediate.

-

-

Catalytic Hydrogenation:

-

Dissolve the cyclohexene intermediate in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the theoretical amount of hydrogen is consumed. This step is crucial for establishing the trans configuration.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol or hexane to obtain the final product, 4-(trans-4-n-propylcyclohexyl)benzonitrile.[9]

-

Diagram: Synthetic Pathway for a PCH Derivative

Caption: A generalized synthetic route to PCH derivatives.

Decoding the Structure-Property Relationships

The physical properties of PCH derivatives are intricately linked to their molecular structure. Understanding these relationships is paramount for designing liquid crystal mixtures with tailored performance characteristics for specific applications.[10][11]

| Molecular Feature | Influence on Physical Properties |

| Alkyl Chain Length (Propyl) | Affects melting point, clearing point, and viscosity. Longer chains tend to increase viscosity and promote smectic phases. The propyl group offers a good balance for a broad nematic range. |

| Cyclohexyl Ring | The saturated, non-planar nature of the cyclohexyl ring reduces the π-electron conjugation, leading to lower birefringence (Δn) compared to biphenyl-based liquid crystals. However, it significantly lowers the viscosity. |

| Benzene Ring | Contributes to the rigidity and linearity of the molecule. The aromatic system is essential for achieving the desired dielectric and optical anisotropy. |

| Terminal Group | The polarity and position of the terminal group dictate the dielectric anisotropy (Δε). A cyano group (-CN) along the long molecular axis results in a large positive Δε, while lateral substitutions can lead to a negative Δε.[12] |

Key Physical Properties and Their Characterization

Mesophase Behavior and Phase Transitions

The existence and temperature range of the liquid crystal phase are the most fundamental properties of a mesogen. These are primarily determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Experimental Protocol: Characterization by DSC and POM

-

Differential Scanning calorimetry (DSC):

-

Accurately weigh a small sample (1-5 mg) of the PCH derivative into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point to erase any thermal history.

-

Cool the sample at the same rate to a temperature below its melting point.

-

Perform a second heating scan at the same rate. The endothermic peaks in the second heating scan correspond to the crystal-to-nematic (or smectic) and nematic-to-isotropic phase transitions. The peak temperatures and associated enthalpy changes are recorded.[13][14]

-

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Heat the slide on a hot stage to the isotropic phase to ensure uniform spreading.

-

Cool the sample slowly into the liquid crystal phase while observing it through a polarized microscope.

-

The appearance of birefringent textures (e.g., Schlieren or marbled textures for a nematic phase) confirms the presence of a liquid crystal phase.[15] The temperatures at which these textures appear and disappear upon heating and cooling are recorded and correlated with the DSC data.

-

Diagram: Experimental Workflow for Phase Characterization

Caption: Workflow for determining the mesomorphic properties of PCHs.

Optical Properties: Birefringence

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for display applications as it dictates the phase retardation of light.

Experimental Protocol: Measurement of Birefringence

-

Cell Preparation:

-

A liquid crystal cell with a known thickness (d) and a planar alignment layer (e.g., rubbed polyimide) is used.

-

The cell is filled with the PCH derivative in its isotropic phase by capillary action and then slowly cooled into the nematic phase.

-

-

Abbe Refractometer:

-

The filled cell is placed on the prism of a temperature-controlled Abbe refractometer.

-

A polarizer is placed between the light source and the cell.

-

For the measurement of nₒ, the polarizer is oriented perpendicular to the rubbing direction of the cell. The refractometer is adjusted to find the sharp cut-off line, and the value of nₒ is read.

-

For the measurement of nₑ, the polarizer is oriented parallel to the rubbing direction. The value of nₑ is then measured.

-

Dielectric Properties: Dielectric Anisotropy

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. It determines the response of the liquid crystal to an electric field.

Experimental Protocol: Measurement of Dielectric Anisotropy

-

Cell Preparation:

-

Two types of liquid crystal cells with a known thickness and area of the electrodes are required: one with planar alignment and one with homeotropic alignment (where the director is perpendicular to the substrate).

-

The cells are filled with the PCH derivative.

-

-

LCR Meter:

-

The capacitance of the planar cell (C⊥) is measured using an LCR meter at a specific frequency (typically 1 kHz). The perpendicular component of the dielectric permittivity is calculated using the formula for a parallel plate capacitor: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

-

Similarly, the capacitance of the homeotropic cell (C∥) is measured to determine the parallel component of the dielectric permittivity: ε∥ = (C∥ * d) / (ε₀ * A).

-

The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[5][6]

-

Viscoelastic Properties: Rotational Viscosity

Rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a key factor influencing the switching speed of an LCD.[18][19]

Experimental Protocol: Measurement of Rotational Viscosity

-

Electro-Optical Setup:

-

A planar aligned liquid crystal cell filled with the PCH derivative is placed between crossed polarizers.

-

A voltage source is connected to the cell, and a photodetector measures the transmitted light intensity.

-

-

Switching Time Measurement:

-

A square wave voltage is applied to the cell to switch it from the "off" state to the "on" state. The rise time (τ_on) is the time taken for the transmitted intensity to change from 10% to 90% of its maximum.

-

The voltage is then removed, and the decay time (τ_off) is the time taken for the intensity to fall from 90% to 10% of its maximum.

-

-

Calculation:

-

The rotational viscosity can be calculated from the decay time using the following equation: γ₁ = (τ_off * K₁₁ * π²) / d², where K₁₁ is the splay elastic constant and d is the cell gap. The elastic constant needs to be determined by a separate measurement, such as a capacitance-voltage measurement.

-

Applications in Liquid Crystal Displays

Propylcyclohexylbenzene derivatives are rarely used as single-component systems in practical applications. Instead, they are crucial components of liquid crystal mixtures. Their primary role is to optimize the physical properties of the mixture for a specific display mode, such as twisted nematic (TN), in-plane switching (IPS), or fringe-field switching (FFS).[20]

Key Contributions of PCH Derivatives to LC Mixtures:

-

Low Viscosity: The cyclohexyl ring contributes to a lower rotational viscosity, which is essential for achieving fast response times.[18]

-

Broad Nematic Range: PCH derivatives often exhibit a wide nematic temperature range, which helps in formulating mixtures that are stable over a broad operating temperature range.

-

Tunable Dielectric Anisotropy: By selecting the appropriate terminal group, PCH derivatives can be synthesized with either positive or negative dielectric anisotropy, making them suitable for different display modes.[12][20]

-

Good Solubility: They generally show good miscibility with other liquid crystal materials, allowing for the formulation of complex mixtures with precisely controlled properties.

Conclusion

Propylcyclohexylbenzene derivatives represent a mature yet continually evolving class of liquid crystal materials. Their versatile molecular structure allows for the fine-tuning of key physical properties, making them indispensable components in the formulation of advanced liquid crystal mixtures for a wide array of display applications. A thorough understanding of their synthesis, structure-property relationships, and characterization methodologies, as outlined in this guide, is fundamental for the continued innovation in liquid crystal technology. The systematic approach to molecular design and experimental validation presented herein provides a robust framework for the development of next-generation liquid crystal materials with enhanced performance characteristics.

References

-

[2201.13024] Study of Nematic Isotropic Transition - arXiv. (2022-01-31). Available from: [Link]

-

Nematic Liquid Crystals with High Positive Dielectric Anisotropy - ResearchGate. Available from: [Link]

-

Phase behavior of liquid crystals with CO2 - PubMed. (2012-08-02). Available from: [Link]

-

The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... - ResearchGate. Available from: [Link]

-

The electronic structure, optical, and thermoelectric properties of novel Bi2PbCh4 (Ch = Se, Te) materials: insights from first-principles study - PMC - NIH. (2025-08-29). Available from: [Link]

-

Liquid crystalline cyclohexylbenzene derivatives, their preparation and the liquid crystal compositions containing them - European Patent Office. (1984-12-05). Available from: [Link]

-

Structural property relationships in conjugated polymers | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

-

Phase behavior of polymer dispersed liquid crystals, comparison between mean-field theory, and coarse-grained molecular dynamics - White Rose Research Online. (2024-09-30). Available from: [Link]

-

Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing). Available from: [Link]

-

Physical Properties of Liquid Crystals. Available from: [Link]

-

Processing-Structure-Property Relationships in Copolyester Elastomer Nanocomposites Eid Alosime MSc. (Polymer Chemistry) - UQ eSpace - The University of Queensland. Available from: [Link]

-

Thermal characterisation of thermotropic nematic liquid-crystalline elastomers - Macromolecular Chemistry. Available from: [Link]

-

Dielectric Anisotropy of Liquid Crystals - Kent. Available from: [Link]

-

Electro-optic characteristics of the PChLC nanocomposites with high... - ResearchGate. Available from: [Link]

-

Liquid-gas equilibria in organic liquid crystals: M-24 (4-octyloxy-4′-cyanobiphenyl), BCH-52 (4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl) and HP-53 (4′-propyl phenyl-4-(trans-4′-pentylcyclohexyl)benzoate) - ResearchGate. Available from: [Link]

-

Nematic-isotropic transition temperatures and enthalpy changes. - ResearchGate. Available from: [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Available from: [Link]

-

Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene - MDPI. Available from: [Link]

-

Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

A Review on Physical, Chemical and Optical Properties of Liquid Crystal - ResearchGate. Available from: [Link]

-

Ionic Liquid Crystals as Chromogenic Materials - PMC - PubMed Central. (2024-09-17). Available from: [Link]

-

Impurity-induced nematic–isotropic transition of liquid crystals - RSC Publishing. Available from: [Link]

-

Liquid crystal - Wikipedia. Available from: [Link]

-

Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC - NIH. (2022-10-22). Available from: [Link]

-

Journal Name - ChemRxiv. Available from: [Link]

-

Fluctuations and phase transitions of uniaxial and biaxial liquid crystals using a theoretically informed Monte - OSTI.GOV. Available from: [Link]

-

Structure–property relationships in bio-based polyhydroxyurethanes - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

The study of electronic and optical properties of perovskites CH3NH3PbCl3 and CH3NH3PbBr3 using first-principle. Available from: [Link]

-

Chase Somodi - Learning physical properties of liquid crystals with deep CNN - YouTube. (2024-11-27). Available from: [Link]

-

Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases - Chin. Phys. B. Available from: [Link]

-

(PDF) Electro-optical and dielectric properties of polymer-stabilized blue phase liquid crystal impregnated with a fluorine-containing compound - ResearchGate. Available from: [Link]

-

Liquid Crystals , Properties of Liquid Crystal and their uses - video Dailymotion. (2015-11-25). Available from: [Link]

-

Structure property relationships in polymer nanocomposite - ResearchGate. (2025-08-05). Available from: [Link]

-

Key Developments in Ionic Liquid Crystals - MDPI. Available from: [Link]

-

Organic Chemistry Class 11 Notes by Bharat Panchal | PDF | Carboxylic Acid - Scribd. Available from: [Link]

-

Cyclohexylbenzene & Cyclohexanol Factory - China Qingdao Hong Jin Chemical Co.,Ltd. Available from: [Link]

-

Liquid Crystals: Viscous and Elastic Properties - The Swiss Bay. Available from: [Link]

-

POLYMERISABLE COMPOUNDS AND THE USE THEREOF IN LIQUID-CRYSTAL DISPLAYS - European Patent Office - EP 3333243 B1 - Googleapis.com. (2017-12-06). Available from: [Link]

Sources

- 1. Ionic Liquid Crystals as Chromogenic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid crystal - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]

- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. mdpi.com [mdpi.com]

- 10. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications | MDPI [mdpi.com]

- 13. [2201.13024] Study of Nematic Isotropic Transition [arxiv.org]

- 14. macromolchem.com [macromolchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. The electronic structure, optical, and thermoelectric properties of novel Bi2PbCh4 (Ch = Se, Te) materials: insights from first-principles study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. researchgate.net [researchgate.net]

- 19. theswissbay.ch [theswissbay.ch]

- 20. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene (CAS No. 81936-32-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, a nematic liquid crystal of interest to the scientific and pharmaceutical research communities. Drawing from its unique physicochemical characteristics, this document explores its established use in materials science and its emerging potential in advanced drug delivery systems.

Core Chemical Identity and Physicochemical Properties

1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is an organic compound characterized by a methoxy-substituted benzene ring linked to a trans-4-propylcyclohexyl group.[1] This molecular structure is fundamental to its liquid crystalline behavior.

The presence of the aromatic ring and the saturated cyclohexane ring imparts a rigid, rod-like molecular shape, a key prerequisite for the formation of liquid crystal phases. The terminal methoxy and propyl groups contribute to the material's overall polarity and influence its transition temperatures between crystalline, liquid crystalline, and isotropic liquid states. The propylcyclohexyl portion provides hydrophobic characteristics and steric bulk, which can affect physical properties like melting point and viscosity.[1]

Table 1: Physicochemical Properties of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene

| Property | Value | Source(s) |

| CAS Number | 81936-32-5 | [1][2] |

| Molecular Formula | C₁₆H₂₄O | [1][3] |

| Molecular Weight | 232.37 g/mol | [1] |

| Appearance | White to slightly pale yellow solid (crystal - lump) | [3] |

| Melting Point | 31 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Synonyms | Benzene, 1-methoxy-4-(4-propylcyclohexyl)-, trans-; 4-(trans-4-Propylcyclohexyl)anisole | [4][5] |

Synthesis Pathway: A Representative Approach

While specific proprietary synthesis methods may vary, the preparation of 4-alkoxy-phenylcyclohexane derivatives generally involves multi-step organic synthesis. A plausible and illustrative pathway can be inferred from established chemical literature, such as methods for producing related substituted cyclohexanones and subsequent aromatization reactions.

A general conceptual workflow for synthesizing compounds of this class is outlined below. This is a representative scheme and may require optimization for this specific molecule.

Caption: The relationship between states of matter and common thermotropic liquid crystal phases.

A General Protocol for Preparing a Nematic Liquid Crystal-Based Formulation

This protocol provides a foundational, step-by-step methodology for incorporating a therapeutic agent into a liquid crystal matrix. It is a general guide and would require optimization based on the specific drug and desired formulation characteristics.

Objective: To prepare a stable liquid crystal formulation for in vitro drug release studies.

Materials:

-

1-Methoxy-4-(trans-4-propylcyclohexyl)benzene (or a mixture containing it)

-

Active Pharmaceutical Ingredient (API)

-

Co-solvent (if required to dissolve the API)

-

Surfactant/stabilizer (e.g., Pluronic F127)

-

Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)

-

Vortex mixer

-

High-pressure homogenizer or sonicator

-

Polarized light microscope

Protocol:

-

Lipid Phase Preparation: a. Gently heat the 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene to just above its melting point (31 °C) to form an isotropic liquid. b. Dissolve the API in the molten liquid crystal. If necessary, use a minimal amount of a suitable co-solvent.

-

Aqueous Phase Preparation: a. Prepare the aqueous phase, which may contain a surfactant or stabilizer to aid in the formation of dispersed particles (e.g., cubosomes).

-

Homogenization: a. For bulk gel formation, slowly add the aqueous phase to the lipid phase while vortexing to form a viscous, homogenous liquid crystal phase. [6] b. For nanoparticle formation (top-down approach), disperse the bulk liquid crystal in a larger volume of the aqueous phase using a high-pressure homogenizer or probe sonicator. [3]4. Equilibration: a. Allow the formulation to equilibrate at room temperature for at least 48 hours to ensure the formation of a stable liquid crystalline structure. [6]5. Characterization: a. Confirm the formation of the liquid crystal phase using a polarized light microscope. The anisotropic nature of the liquid crystal will result in birefringence, appearing as textured patterns under polarized light. b. Further characterization can be performed using techniques like Small-Angle X-ray Scattering (SAXS) to identify the specific mesophase (e.g., nematic, hexagonal, cubic).

Toxicological and Biocompatibility Insights

The available toxicological data for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is limited, with most SDS reports indicating "no data available" for key endpoints like acute toxicity, carcinogenicity, and mutagenicity. [3][4] However, research into the biocompatibility of liquid crystals provides valuable context. Studies on various liquid crystal types have shown that their toxicity can be highly dependent on their chemical structure. [7]For instance, some surfactant-based and thermotropic liquid crystals have demonstrated toxicity to bacteria, while lyotropic chromonic liquid crystals were found to be non-toxic. [2]In studies with mammalian cells, liquid crystals containing fluorophenyl groups have shown minimal cytotoxicity. [7]Given that biocompatibility is a critical factor for drug delivery systems, any formulation developed with 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene would require rigorous in vitro and in vivo toxicological evaluation.

Conclusion and Future Perspectives

1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is a well-characterized nematic liquid crystal with established applications in materials science. Its defined physicochemical properties and non-hazardous nature make it a compound of interest for researchers. For professionals in drug development, its identity as a liquid crystal opens up the potential for its use in creating advanced drug delivery systems. The ability of liquid crystalline phases to encapsulate drugs and provide controlled release offers a promising platform for formulating challenging APIs.

Future research should focus on detailed biocompatibility and toxicology studies of this specific compound to validate its suitability for pharmaceutical applications. Furthermore, formulation development studies exploring its interaction with various APIs and its performance in different liquid crystalline phases (e.g., as part of a lyotropic system) will be crucial in unlocking its full potential in the field of drug delivery.

References

- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.

- Gondaliya, D., & Pundarikakshudu, K. (2016). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 78(1), 4–13.

- TCI EUROPE N.V. (2019). SAFETY DATA SHEET: 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.

- CymitQuimica. (n.d.). CAS 81936-32-5: 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.

- Patel, V., & Sherje, A. P. (2020). Liquid crystals: An approach to different state of matter.

- Woolverton, C. J., et al. (2007). Liquid crystal effects on bacterial viability. Liquid Crystals, 34(5), 599-606.

- Cianflone, E., et al. (2022).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590198, 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene.

- Rizwan, S. B., et al. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. International Journal of Pharmaceutics, 539(1-2), 175-183.

- Alfa Chemistry. (n.d.). CAS 81936-32-5 Benzene,1-methoxy-4-(trans-4-propylcyclohexyl)-.

- Chen, Y., et al. (2021). Preparation, Synergism, and Biocompatibility of in situ Liquid Crystals Loaded with Sinomenine and 5-Fluorouracil for Treatment of Liver Cancer. International Journal of Nanomedicine, 16, 3945–3959.

- Watson International Ltd. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.81936-32-5.

- Gaballa, S., et al. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. Journal of Drug Delivery Science and Technology, 80, 104143.

- Boyd, B. J., et al. (2019). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online.

- Singh, I., et al. (2023). A REVIEW ON LIQUID CRYSTALS AS AN INNOVATIVE DRUG DELIVERY MECHANISM AND THEIR RECENT ADVANCES.

- Bach, F. L., Cohen, E., & Kohlbrenner, P. J. (1970). U.S. Patent No. 3,517,069. Washington, DC: U.S.

- TCI Chemicals. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene 81936-32-5.

- AMI Scientific. (n.d.). 1-Methoxy-4-(Trans-4-Propylcyclohexyl)Benzene TCI Analytical reagent.

- Schab-Balcerzak, E., et al. (2019). Synthesis of 4′-Alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes and Their Photoswitchable Behavior. Molbank, 2019(2), M1065.

- CN112778108A. (2021). Synthesis method of 4-substituted cyclohexanone.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tijer.org [tijer.org]

- 4. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 5. nscpolteksby.ac.id [nscpolteksby.ac.id]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

molecular formula C16H24O synthesis pathways

Introduction

The molecular formula C16H24O represents a vast landscape of chemical structures, from simple aromatic ketones to structurally intricate polycyclic natural products. Within this diversity, the sesquiterpenoids—a class of terpenes derived from three isoprene units and often containing an additional oxygen atom—stand out for their profound biological activities and complex architectures. The pursuit of their synthesis has driven significant innovation in organic chemistry, demanding the development of novel strategies to control stereochemistry and construct highly strained ring systems.

This guide provides an in-depth analysis of the synthetic pathways toward a particularly challenging subclass of C16H24O isomers: the caged-like sesquiterpenoids. These molecules, exemplified by compounds like artatrovirenol A and daphnenoid A, feature dense arrays of stereocenters and unique polycarbocyclic frameworks. We will dissect the strategic decisions and key transformations that enable their construction in the laboratory, offering field-proven insights for researchers, scientists, and drug development professionals. Rather than a mere catalog of reactions, this document illuminates the causality behind the synthetic choices, providing a robust framework for approaching the synthesis of complex molecular targets.

Case Study: Enantioselective Total Synthesis of (-)-Artatrovirenol A

Artatrovirenol A is a natural product isolated from Artemisia atrovirens that exhibits cytotoxic activity against liver cancer cell lines.[1] Its formidable structure, a 5/5/6/5/5-pentacyclic system with a strained norbornene substructure, makes it a formidable synthetic challenge and an excellent case study for modern synthetic strategy.[1] The enantioselective total synthesis accomplished by Zhu and colleagues provides a masterclass in convergent assembly and strategic complexity-building transformations.[2][3]

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-artatrovirenol A hinges on disconnecting the complex caged structure at key junctions that can be formed using powerful and stereocontrolled reactions. The core logic involves simplifying the pentacyclic system to a more manageable tetracyclic intermediate, which is then disconnected into two chiral fragments that can be synthesized independently and joined in a convergent manner.

The key disconnections are:

-

Chugaev Elimination: The final norbornene double bond is envisioned to come from the elimination of a xanthate, a reliable method for forming strained olefins. This reveals a saturated norbornane precursor.

-

Epoxide Ring-Opening: The norbornane motif itself is retrosynthetically traced back to the ring-opening of a strategically placed epoxide, a transformation that can be triggered by a Lewis acid to forge the C-C bond that forms the signature bridged system.

-

de Mayo [2+2] Cycloaddition/Retro-Aldol: The complex tetracyclic core containing the 5- and 7-membered rings is disconnected via a powerful photochemical sequence. A [2+2] cycloaddition between an enone and an alkene, followed by a retro-aldol cleavage of the resulting four-membered ring, builds the intricate framework from a simpler bicyclic precursor.

-

Mukaiyama-Michael Addition: The bicyclic intermediate is disconnected into two primary building blocks: a 10-carbon silyl ketene acetal and a 5-carbon cyclopentenone derivative. This convergent step allows for the independent synthesis of two complex fragments, maximizing efficiency.

-

Asymmetric Diels-Alder Reaction: The chirality of the 10-carbon fragment is ultimately traced back to an enantioselective Diels-Alder reaction, establishing the initial stereocenters that guide the stereochemistry of all subsequent transformations.

Caption: Retrosynthetic analysis of (-)-Artatrovirenol A.

Forward Synthesis: A Stepwise Execution

The forward synthesis masterfully executes the retrosynthetic plan, building molecular complexity with each step.

1. Asymmetric Diels-Alder Reaction: The synthesis commences with the creation of the key 10-carbon bicyclic lactone. To ensure high enantioselectivity, a cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction is employed between isoprene and a custom-synthesized dienophile.[3] This catalyst acts as a chiral Lewis acid, coordinating to the dienophile and creating a sterically defined environment that directs the approach of the diene, leading to the formation of the desired enantiomer with high fidelity. This initial stereocontrol is critical, as it dictates the absolute configuration of the final natural product.

2. Convergent Fragment Coupling: With the two chiral fragments—the C10 silyl ketene acetal (derived from the Diels-Alder product) and the C5 (R)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one—in hand, they are joined using a diastereoselective Mukaiyama-Michael addition .[1][3] This reaction unites the two building blocks, efficiently assembling an intermediate that contains all 15 carbon atoms of the artatrovirenol skeleton. The stereochemical outcome is controlled by the existing chirality in both fragments, leading to the desired diastereomer.

3. Tetracycle Formation via Photochemistry: The most significant increase in molecular complexity is achieved through an intramolecular de Mayo [2+2] cycloaddition/retro-aldol sequence .[2] The intermediate is first converted into a precursor containing a β-diketone moiety. Upon irradiation with UV light, the enol form of the diketone undergoes a [2+2] photocycloaddition with a tethered alkene. This elegant transformation forges a strained four-membered ring. This cyclobutane is then strategically cleaved via a base-mediated retro-aldol reaction. The result is remarkable: the bicyclic compound is transformed into a tetracyclic system, simultaneously generating the five- and seven-membered rings characteristic of the natural product's core.[3]

4. Norbornane Construction and Endgame: The final stages of the synthesis focus on forging the caged norbornane structure. An epoxide is installed, and its treatment with a Lewis acid triggers an intramolecular ring-opening, forming the final C-C bond of the norbornane substructure.[3] The synthesis concludes with a Chugaev elimination . A xanthate is installed on a secondary alcohol and is then thermally decomposed, leading to the clean formation of the strained C=C double bond of the norbornene ring system to yield (-)-artatrovirenol A.[1][2]

Caption: Forward synthesis pathway for (-)-Artatrovirenol A.

Quantitative Data Summary

The efficiency of a total synthesis is best appreciated through its quantitative data. The following table summarizes key transformations in the synthesis of (-)-artatrovirenol A.

| Step # | Transformation | Key Reagents/Conditions | Yield (%) |

| 1 | Asymmetric Diels-Alder | Isoprene, (S)-CBS catalyst, Tf2NH | 90% (96% ee) |

| 2 | Mukaiyama-Michael Addition | Silyl Ketene Acetal, Enone, TiCl4 | 75% |

| 3 | de Mayo [2+2] Cycloaddition | hν (350 nm), Pyrex filter | 78% |

| 4 | Retro-Aldol Reaction | KHMDS, THF, -78 °C | 85% |

| 5 | Chugaev Elimination | CS2, MeI, NaH; then 200 °C | 65% |

Experimental Protocol: Intramolecular de Mayo Reaction

This protocol is a representative example based on established procedures for this transformation and is intended for instructional purposes.

Objective: To construct the tetracyclic core of artatrovirenol A via an intramolecular [2+2] photocycloaddition followed by a retro-aldol fragmentation.

Materials:

-

Bicyclic diketone precursor (1.0 eq)

-

Anhydrous acetonitrile (CH3CN), degassed

-

Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Photoreactor equipped with a 350 nm lamp and a Pyrex filter

Procedure:

Part A: [2+2] Photocycloaddition

-

A solution of the bicyclic diketone precursor (e.g., 200 mg) in degassed anhydrous acetonitrile (100 mL, ~0.005 M) is prepared in a quartz reaction vessel equipped with a magnetic stir bar.

-

The solution is purged with nitrogen for 20 minutes to remove dissolved oxygen, which can quench the excited state.

-

The vessel is placed in the photoreactor, and the solution is irradiated with a 350 nm lamp through a Pyrex filter (to block shorter wavelengths and prevent undesired side reactions) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or LC-MS. Upon consumption of the starting material (typically 6-8 hours), the irradiation is stopped.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude cyclobutane photoadduct.

Part B: Retro-Aldol Fragmentation

-

The crude photoadduct is dissolved in anhydrous THF (10 mL) under a nitrogen atmosphere and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of KHMDS (1.2 eq) is added dropwise to the stirred solution over 10 minutes. The causality here is the use of a strong, non-nucleophilic base to deprotonate the alcohol, initiating the fragmentation of the four-membered ring.

-

The reaction mixture is stirred at -78 °C for 1 hour, monitoring progress by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl (15 mL).

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford the pure tetracyclic product.

Alternative Strategy: Oxidopyrylium [5+2] Cycloaddition for Caged Cores

An alternative and equally powerful strategy for constructing complex polycyclic systems found in C16H24O isomers involves the intramolecular oxidopyrylium [5+2] cycloaddition . This pericyclic reaction is particularly effective for synthesizing oxabicyclo[3.2.1]octane cores, which are present in numerous natural products.[4][5] This approach was explored for the synthesis of the core structure of daphnenoid A.[6]

The key principle involves generating a reactive oxidopyrylium ylide from a pyranone precursor. This five-atom component then reacts with a tethered two-atom π-system (an alkene or alkyne) in a concerted [5+2] cycloaddition to rapidly form a seven-membered ring and an oxygen bridge, constructing the bicyclic core in a single, often highly diastereoselective, step.[7]

Caption: Oxidopyrylium cycloaddition pathway.

This strategy demonstrates a different philosophical approach: instead of building rings sequentially, it uses a powerful cascade reaction to form multiple rings and stereocenters in one step, showcasing the versatility of modern synthetic methods.

Conclusion

The synthesis of natural products with the molecular formula C16H24O, particularly the caged-like sesquiterpenoids, epitomizes the art and science of organic chemistry. The successful total synthesis of (-)-artatrovirenol A highlights a strategic blend of convergent fragment coupling, powerful complexity-building reactions like the de Mayo sequence, and precise stereocontrol originating from an asymmetric Diels-Alder reaction. Furthermore, alternative strategies centered around different pericyclic reactions, such as the oxidopyrylium [5+2] cycloaddition, provide complementary pathways to these intricate molecular architectures.

For professionals in drug development and scientific research, these synthetic roadmaps are more than academic exercises. They provide a validated toolkit of strategic reactions, offer insights into solving complex molecular puzzles, and enable access to rare, biologically active compounds for further investigation. The logic and causality behind each transformation serve as a guide for the rational design and synthesis of future therapeutic agents and chemical probes.

References

-

Lavernhe, R., Domke, P., Wang, Q., & Zhu, J. (2023). Enantioselective Total Synthesis of (−)-Artatrovirenol A. Journal of the American Chemical Society, 145(44), 24408–24415. [Link]

-

Zhu, J., et al. (2023). Enantioselective Total Synthesis of (-)-Artatrovirenol A. PubMed, National Center for Biotechnology Information. [Link]

-

Zografos, A. L., et al. (2024). Solvent-Promoted Total Syntheses of Sesquiterpenoid Dimers. ChemistryViews. [Link]

-

Lavernhe, R., Domke, P., Wang, Q., & Zhu, J. (2023). Enantioselective Total Synthesis of (−)-Artatrovirenol A. ACS Publications. [Link]

-

ChemistryViews. (2023). Total Synthesis of Artatrovirenol A. [Link]

-

Li, A., et al. (2025). Total Synthesis of Daphnenoid A. PubMed, National Center for Biotechnology Information. [Link]

-

Gonzalez, E. C., de la Torre Roehl, I. M., & Stoltz, B. M. (2025). Concise total synthesis of the cage-like sesquiterpenoid (+)-daphnepapytone A. Chemical Science. [Link]

-

Huang, A.-C., Sumby, C. J., Tiekink, E. R. T., & Taylor, D. K. (2014). Synthesis of guaia-4(5)-en-11-ol, guaia-5(6)-en-11-ol, aciphyllene, 1-epi-melicodenones C and E, and other guaiane-type sesquiterpenoids via the diastereoselective epoxidation of guaiol. Journal of Natural Products, 77(11), 2522–2536. [Link]

-

Tang, W., et al. (2013). Total Synthesis of Hainanolidol and Harringtonolide. Journal of the American Chemical Society, 135(33), 12434–12438. [Link]

-

Padwa, A. (2019). Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018). National Institutes of Health (PMC). [Link]

-

Gonzalez, E. C., de la Torre Roehl, I., & Stoltz, B. M. (2025). Concise Total Synthesis of the Cage-Like Sesquiterpenoid (+)-Daphnepapytone A. ChemRxiv. [Link]

-

Mitchell, T. A., & Wulff, W. D. (2024). Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. National Institutes of Health (PMC). [Link]

-

Padwa, A., et al. (2019). Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018). PMC, NIH. [Link]

-

Organic Chemistry Portal. (2014). Total Synthesis of C-O Natural Products. [Link]

-

Request PDF. (2020). Recent Synthetic Study towards Natural Products via [5+2] Cycloaddition Reaction. ResearchGate. [Link]

-

Mitchell, T. A., et al. (2024). Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. The Journal of Organic Chemistry. [Link]

Sources

- 1. Total Synthesis of Artatrovirenol A - ChemistryViews [chemistryviews.org]

- 2. Enantioselective Total Synthesis of (-)-Artatrovirenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of C-O Natural Products [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

phase transition behavior of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

An In-depth Technical Guide to the Phase Transition Behavior of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive overview of the phase transition behavior of the liquid crystal monomer, this compound. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes foundational knowledge of calamitic thermotropic liquid crystals to postulate its expected mesomorphic properties. We will delve into the theoretical underpinnings of its phase transitions, detail the essential experimental protocols for its characterization, and provide insights into the structure-property relationships that govern its behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing novel liquid crystalline materials.

Introduction: Unveiling the Mesomorphic Nature

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] this compound, with the chemical formula C16H24O, is a calamitic (rod-shaped) molecule structurally predisposed to forming liquid crystal phases, also known as mesophases.[1] Its molecular architecture, featuring a rigid core composed of a benzene ring and a cyclohexane ring, coupled with a flexible propyl tail and a polar methoxy group, is a classic design for inducing mesomorphism upon thermal variation. Such materials are classified as thermotropic liquid crystals.

The transitions between the solid, liquid crystal, and isotropic liquid states are driven by changes in temperature, leading to distinct phases with varying degrees of molecular order. Understanding these phase transitions is paramount for harnessing the unique optical and physical properties of this material in various applications, from display technologies to advanced sensor development.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its phase behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H24O | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

| CAS Number | 81936-32-5 | [1] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 31.0 - 35.0 °C |

Postulated Phase Transition Behavior: A Theoretical Framework

Based on its molecular structure, this compound is anticipated to exhibit at least one mesophase, most likely a nematic phase.

-

Crystalline Solid (Cr): At low temperatures, the molecules are arranged in a highly ordered, three-dimensional lattice structure.

-